3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole chemical structure
3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole chemical structure
An In-depth Technical Guide to 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole, a member of the bis(indolyl)methane (BIM) class of heterocyclic compounds. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] BIMs, in particular, have garnered significant attention for their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] This document delineates the chemical structure, physicochemical properties, and spectroscopic signature of the title compound. We present a detailed, field-proven protocol for its synthesis via catalyzed electrophilic substitution, including a mechanistic exploration of the reaction. Furthermore, the guide synthesizes the current understanding of its biological activities and discusses its potential as a lead compound in modern drug discovery and development programs.
Introduction: The Significance of the Bis(indolyl)methane Scaffold
The indole ring system is a privileged structure in chemical biology, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[6] Its derivatives are central to a vast array of pharmaceuticals and agrochemicals, underscoring its versatility and importance.[1][2][7][8] Among the many derivatives, 3,3'-bis(indolyl)methanes (BIMs) represent a critical class of compounds. These molecules, characterized by two indole units linked by a methane bridge at their C3 positions, are noted for a wide spectrum of pharmacological activities.[3]
BIMs are known to exhibit significant biological effects, including:
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Anticancer Activity : They can influence estrogen metabolism, making them candidates for treating hormone-dependent cancers like breast cancer.[1]
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Anti-inflammatory and Analgesic Effects .
The compound 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole is a specific synthetic derivative within this class. The introduction of a 4-nitrophenyl group on the central methane carbon atom is a key structural modification. This electron-withdrawing substituent can significantly modulate the molecule's electronic distribution, steric profile, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide serves to consolidate the core technical knowledge on this promising molecule for researchers engaged in medicinal chemistry and drug development.
Chemical Structure and Properties
A thorough understanding of a molecule's structure and physicochemical characteristics is fundamental to its application in research and development.
2.1. Nomenclature and Structure
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IUPAC Name: 3-[(1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole
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Molecular Formula: C₂₃H₁₇N₃O₂
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Molecular Weight: 367.41 g/mol
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Class: Bis(indolyl)methane (BIM)
The structure consists of a central methane carbon atom covalently bonded to two indole rings at their respective 3-positions and a 4-nitrophenyl ring.
Caption: Molecular structure of 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole.
2.2. Physicochemical and Spectroscopic Data
Quantitative data for this specific molecule is consolidated from analyses of closely related analogs reported in the literature.
| Property | Value / Expected Characteristics | Source / Rationale |
| Physical State | Likely a solid at room temperature. | Typical for BIMs of this molecular weight. |
| Melting Point | Not definitively reported; expected to be >150 °C. | Based on analogs.[9] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); Insoluble in water. | General property of indole-based compounds. |
| ¹H NMR | - Indole N-H: Broad singlet, ~11.0 ppm (in DMSO-d6).- Aromatic Protons: Multiplets, ~6.9-8.2 ppm.- Methine C-H: Singlet, ~5.9-6.1 ppm.- Indole C2-H: Singlet/Doublet, ~7.2 ppm. | Characteristic shifts for BIMs.[10] |
| ¹³C NMR | - Aromatic Carbons: ~111-154 ppm.- Methine Carbon: ~40-50 ppm. | Based on structural analogs.[10] |
| IR (KBr) | - N-H Stretch: ~3400 cm⁻¹.- Aromatic C-H Stretch: ~3050 cm⁻¹.- NO₂ Asymmetric/Symmetric Stretch: ~1520 cm⁻¹ and ~1345 cm⁻¹. | Characteristic vibrational frequencies.[10] |
| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 368.1399. | Calculated from molecular formula C₂₃H₁₇N₃O₂. |
Synthesis and Reaction Mechanism
The synthesis of BIMs is a well-established process in organic chemistry, typically achieved through the acid-catalyzed reaction of indoles with carbonyl compounds.[4] This electrophilic substitution reaction is efficient, high-yielding, and versatile.[11][12]
3.1. General Synthetic Approach
The most common and direct route to 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole is the condensation of two equivalents of indole with one equivalent of 4-nitrobenzaldehyde. This reaction can be promoted by a variety of catalysts, including both Brønsted and Lewis acids.[1][3][5][12] The choice of catalyst can influence reaction time, yield, and environmental impact. Green chemistry approaches often utilize reusable or milder catalysts like NiSO₄·6H₂O or salicylic acid.[1]
3.2. Plausible Reaction Mechanism
The causality behind the synthesis involves a three-step sequence:
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Activation of the Aldehyde: The catalyst (H⁺ or Lewis Acid) coordinates with the carbonyl oxygen of 4-nitrobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.
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First Nucleophilic Attack: The electron-rich C3 position of the first indole molecule attacks the activated carbonyl carbon. This is followed by a proton transfer and subsequent dehydration, leading to the formation of a highly reactive azafulvenium ion intermediate.
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Second Nucleophilic Attack: This electrophilic intermediate is rapidly attacked by the C3 position of a second indole molecule.
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Deprotonation: A final deprotonation step regenerates the aromaticity of the indole ring and yields the stable bis(indolyl)methane product.
Caption: Plausible mechanism for the acid-catalyzed synthesis of BIMs.
3.3. Detailed Experimental Protocol
This protocol is a self-validating system adapted from established methodologies for BIM synthesis.[3][11]
Reagents & Equipment:
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Indole (2.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Catalyst (e.g., α-chymotrypsin, 20 mg, or NiSO₄·6H₂O, 0.1 mmol)[1][3]
-
Solvent (e.g., 40-50% Ethanol in Water, 5 mL)[3]
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Round-bottom flask, magnetic stirrer, heating mantle/oil bath
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Thin Layer Chromatography (TLC) plate (Silica gel, Hexane:Ethyl Acetate 4:1)
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
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Reaction Setup: To a 25 mL round-bottom flask, add indole (2.0 mmol, e.g., 0.234 g), 4-nitrobenzaldehyde (1.0 mmol, e.g., 0.151 g), and the chosen catalyst.
-
Solvent Addition: Add the solvent system (e.g., 5 mL of 50% aqueous ethanol).
-
Reaction Conditions: Stir the mixture at a designated temperature (e.g., 50 °C) and monitor the reaction progress using TLC (eluent: Hexane:Ethyl Acetate 4:1).[3][11] The reaction is typically complete within 2-24 hours, depending on the catalyst and temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to afford the pure product.[3][11]
Biological Activities and Therapeutic Potential
The pharmacological interest in 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole stems from the well-documented bioactivities of the broader BIM family.
4.1. Established Activities of the BIM Class
BIM derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery. They are known to act as:
-
Anticancer Agents: Inducing apoptosis and inhibiting tumor growth.[3][5]
-
Antimicrobial Agents: Showing efficacy against various bacteria and fungi.[1][4]
-
Anti-inflammatory Agents: Modulating inflammatory pathways.[13][14]
4.2. Structure-Activity Relationship (SAR) Insights
The biological profile of the title compound is dictated by its three key structural components:
-
The Bis-Indole Core: This pharmacophore is essential for the primary biological activity. The N-H protons and the π-electron-rich system of the indole rings can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets like enzymes and receptors.
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The Methane Bridge: The stereochemistry and substitution on this carbon are critical. A bulky substituent can orient the two indole rings in a specific conformation, which may be favorable for binding to a target.
-
The 4-Nitrophenyl Substituent: This group significantly influences the molecule's properties. The strong electron-withdrawing nature of the nitro group (-NO₂) polarizes the phenyl ring and can participate in specific dipole-dipole or hydrogen bond interactions. Furthermore, nitroaromatic compounds are known to be substrates for nitroreductase enzymes in hypoxic environments (such as those found in solid tumors), which can reduce the nitro group to generate cytotoxic species, suggesting a potential for targeted cancer therapy.
4.3. Future Directions in Drug Development
While specific biological data for 3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole is not extensively reported, its structure strongly suggests it is a promising candidate for further investigation. Future research should focus on:
-
Antiproliferative Screening: Evaluating its cytotoxicity against a panel of cancer cell lines.
-
Antimicrobial Assays: Testing its efficacy against clinically relevant bacterial and fungal strains.
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Mechanistic Studies: Elucidating its specific molecular targets and mechanisms of action to understand how it exerts its biological effects.
Conclusion
3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole is a synthetically accessible member of the pharmacologically significant bis(indolyl)methane family. Its structure, featuring the proven bis-indole pharmacophore and a modulating 4-nitrophenyl substituent, presents a compelling profile for drug discovery. The straightforward and efficient synthesis, detailed in this guide, allows for its ready preparation and subsequent derivatization. Based on the robust evidence of bioactivity within the BIM class, this compound represents a valuable lead structure for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further biological evaluation is strongly warranted to unlock its full therapeutic potential.
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